ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The presence of various functional groups, including an amino group, an ester group, and a carbonyl group, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and properties. These derivatives can be further utilized in various applications .
Scientific Research Applications
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives and related heterocyclic compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Used in various therapeutic applications.
Quinoxaline derivatives: Investigated for their potential antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-[2-(2-methylbenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O4/c1-3-30-23(29)18-19-21(26-17-11-7-6-10-16(17)25-19)27(20(18)24)12-13-31-22(28)15-9-5-4-8-14(15)2/h4-11H,3,12-13,24H2,1-2H3 |
InChI Key |
ZMFKGBXLVWNBBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N |
Origin of Product |
United States |
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